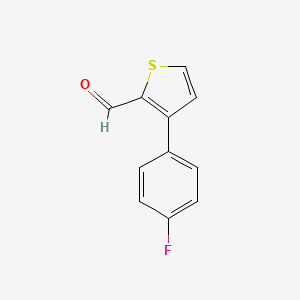
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL is an organic compound with the molecular formula C₁₀H₁₃F₂NO. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a propan-1-ol backbone, with a 3-methylphenyl substituent. It is commonly used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, difluoromethylamine, and a suitable reducing agent.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Hydrogenation: Utilizing catalysts to enhance the reduction step, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields modified amines or alcohols.
Substitution: Results in the formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,2-difluoropropanol: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.
3-Amino-3-(3-methylphenyl)propan-1-OL: Does not contain fluorine atoms, affecting its reactivity and interactions.
2,2-Difluoro-3-(3-methylphenyl)propan-1-OL: Missing the amino group, leading to distinct chemical behavior.
Uniqueness
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine atoms and the 3-methylphenyl group enhances its stability and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H13F2NO |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
3-amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c1-7-3-2-4-8(5-7)9(13)10(11,12)6-14/h2-5,9,14H,6,13H2,1H3 |
Clave InChI |
RGVHHPUZBRCTHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C(CO)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


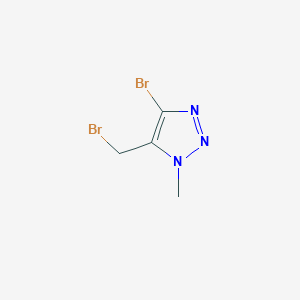

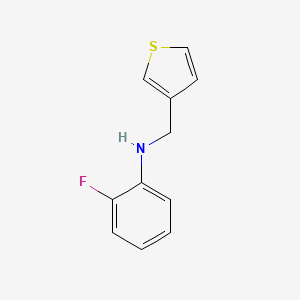
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
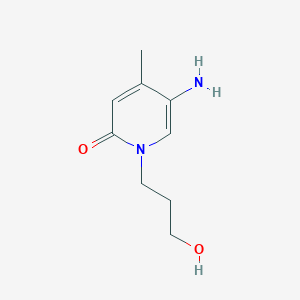
amine](/img/structure/B13320747.png)
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)

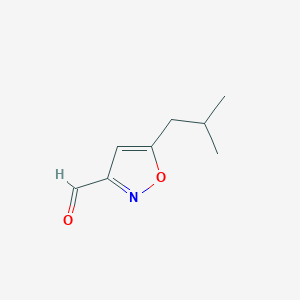
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13320778.png)

